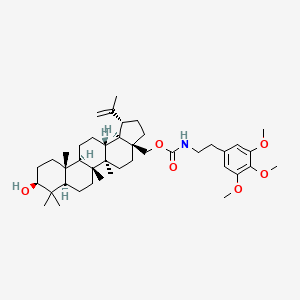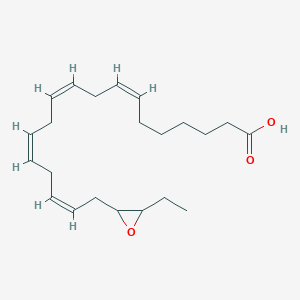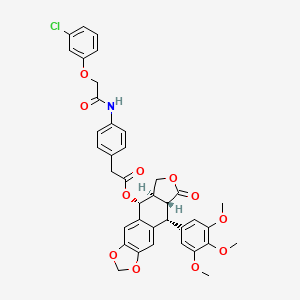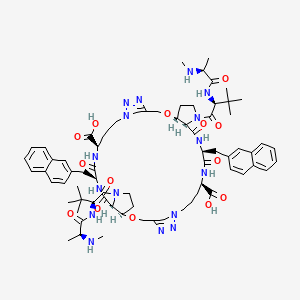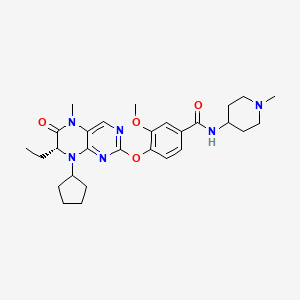
BRD4 Inhibitor-30
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD4 Inhibitor-30 is a small-molecule compound designed to inhibit the activity of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown potential in the treatment of various cancers and inflammatory diseases by disrupting the interaction between BRD4 and acetylated histones, thereby inhibiting the transcription of oncogenes and other disease-related genes .
Méthodes De Préparation
The synthesis of BRD4 Inhibitor-30 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps :
Formation of the core scaffold: The core scaffold of this compound is typically synthesized through a series of condensation and cyclization reactions. For example, starting from commercially available starting materials, a benzo[d]isoxazole scaffold can be constructed through a condensation reaction followed by cyclization.
Functional group modifications: The core scaffold is then modified with various functional groups to enhance its binding affinity and selectivity for BRD4
Final coupling reactions: The final step involves coupling the modified core scaffold with other moieties to obtain the desired this compound. This can be achieved through amide bond formation, esterification, or other coupling reactions.
Industrial production methods for this compound typically involve optimizing the synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness .
Analyse Des Réactions Chimiques
BRD4 Inhibitor-30 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions :
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, to form corresponding ketones or alcohols. Common oxidizing agents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be employed to convert ketones or aldehydes present in the compound to corresponding alcohols. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the core scaffold of this compound. Common reagents for these reactions include alkyl halides, aryl halides, and organometallic reagents such as Grignard reagents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of a benzylic position may yield a ketone, while reduction of a ketone may yield an alcohol .
Applications De Recherche Scientifique
Cancer therapy: BRD4 Inhibitor-30 has shown promising results in preclinical studies for the treatment of various cancers, including breast cancer, prostate cancer, and acute myeloid leukemia. By inhibiting BRD4, the compound can suppress the expression of oncogenes such as c-MYC and BCL-2, leading to reduced tumor growth and increased apoptosis of cancer cells.
Inflammatory diseases: The compound has also demonstrated potential in treating inflammatory diseases by inhibiting the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Epigenetic research: this compound is widely used as a tool compound in epigenetic research to study the role of BRD4 and other BET proteins in gene regulation. It helps researchers understand the mechanisms underlying various diseases and develop new therapeutic strategies.
Drug development: The compound serves as a lead compound for the development of new BRD4 inhibitors with improved potency, selectivity, and pharmacokinetic properties. It provides a valuable starting point for medicinal chemists to design and synthesize novel inhibitors for therapeutic applications.
Mécanisme D'action
BRD4 Inhibitor-30 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated histones . This disruption of the BRD4-histone interaction leads to the inhibition of transcriptional elongation and the downregulation of oncogenes and other disease-related genes. The molecular targets and pathways involved in the mechanism of action of this compound include:
c-MYC: this compound suppresses the expression of the oncogene c-MYC, which plays a crucial role in cell proliferation and survival. By inhibiting c-MYC, the compound induces apoptosis and reduces tumor growth.
BCL-2: The compound also downregulates the expression of the anti-apoptotic protein BCL-2, leading to increased apoptosis of cancer cells.
NF-κB: this compound inhibits the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This contributes to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
BRD4 Inhibitor-30 can be compared with other similar compounds, such as JQ1, I-BET762, and OTX015 :
JQ1: JQ1 is one of the first and most well-known BRD4 inhibitors. It has shown potent anti-cancer activity in various preclinical models. this compound may offer improved selectivity and potency compared to JQ1.
I-BET762: I-BET762 is another BRD4 inhibitor that has demonstrated efficacy in preclinical studies. It has been evaluated in clinical trials for the treatment of various cancers and inflammatory diseases. This compound may have a different binding profile and pharmacokinetic properties compared to I-BET762.
OTX015: OTX015 is a BRD4 inhibitor that has shown promising results in clinical trials for the treatment of hematological malignancies. This compound may offer advantages in terms of selectivity and efficacy compared to OTX015.
Propriétés
Formule moléculaire |
C28H38N6O4 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]oxy]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H38N6O4/c1-5-21-27(36)33(3)22-17-29-28(31-25(22)34(21)20-8-6-7-9-20)38-23-11-10-18(16-24(23)37-4)26(35)30-19-12-14-32(2)15-13-19/h10-11,16-17,19-21H,5-9,12-15H2,1-4H3,(H,30,35)/t21-/m1/s1 |
Clé InChI |
MLSIWMLVUIWYLH-OAQYLSRUSA-N |
SMILES isomérique |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)OC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
SMILES canonique |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)OC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


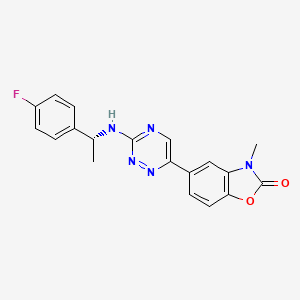
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
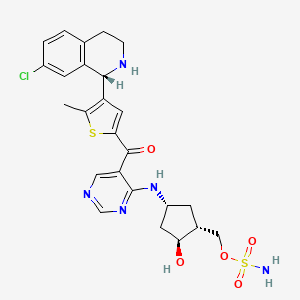
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)

